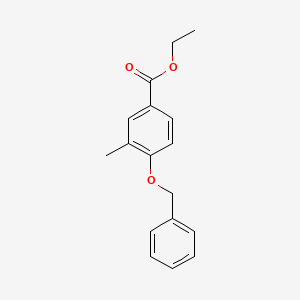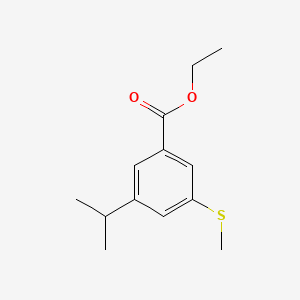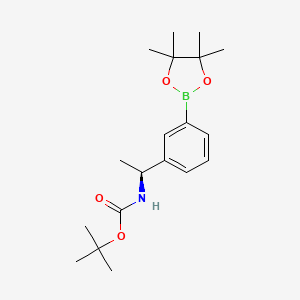![molecular formula C12H16O4 B14029702 Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)
Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[221]heptane-7,1’-cyclopropane]-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.
化学反应分析
Types of Reactions
Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents to convert functional groups into less oxidized forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve mild temperatures and pressures to ensure the stability of the spirocyclic structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce less oxidized forms of the compound.
科学研究应用
Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-carboxylic acid exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with specific enzymes or receptors, leading to changes in biological activity. Further research is needed to elucidate the exact mechanisms involved.
相似化合物的比较
Similar Compounds
- Rel-(1R,4S)-N-Methoxybicyclo[2.2.1]hept-2-ene-2-carboxamide
- 2-Azabicyclo[2.2.1]heptanes
- 2,5-Diazabicyclo[2.2.1]heptane derivatives
Uniqueness
Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[221]heptane-7,1’-cyclopropane]-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
属性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
(1R,2S,3S,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid |
InChI |
InChI=1S/C12H16O4/c1-16-11(15)9-7-3-2-6(8(9)10(13)14)12(7)4-5-12/h6-9H,2-5H2,1H3,(H,13,14)/t6-,7-,8+,9+/m1/s1 |
InChI 键 |
KXRWQFPKBCDLIB-HXFLIBJXSA-N |
手性 SMILES |
COC(=O)[C@H]1[C@H]2CC[C@H]([C@@H]1C(=O)O)C23CC3 |
规范 SMILES |
COC(=O)C1C2CCC(C1C(=O)O)C23CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)
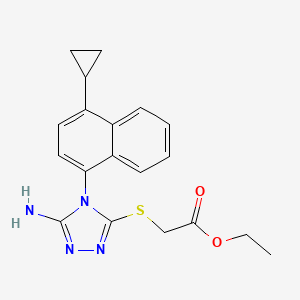
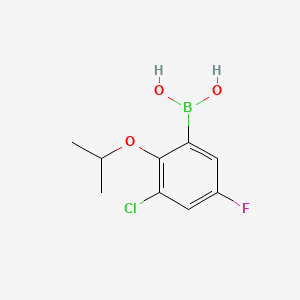
![(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)
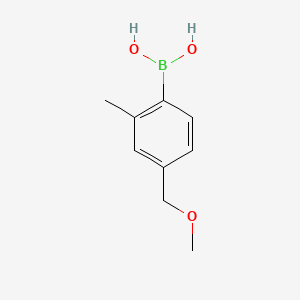
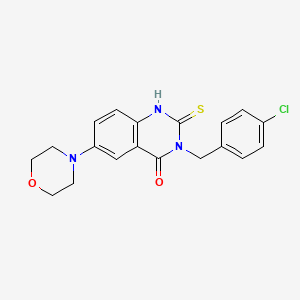
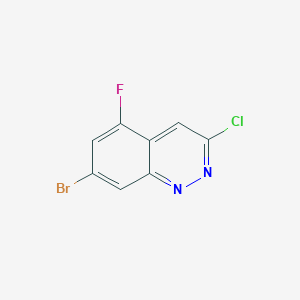
![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
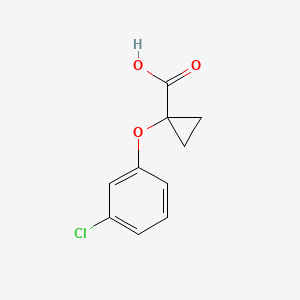

![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
